2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol

Catalog No.
S15932631
CAS No.
M.F
C13H21NO
M. Wt
207.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol

Product Name

2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol

IUPAC Name

2-amino-2-(4-tert-butylphenyl)propan-1-ol

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

InChI

InChI=1S/C13H21NO/c1-12(2,3)10-5-7-11(8-6-10)13(4,14)9-15/h5-8,15H,9,14H2,1-4H3

InChI Key

AVFMCUMIUXHRNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(CO)N

2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol is an organic compound with the molecular formula C12H19NOC_{12}H_{19}NO. This chiral molecule features an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl group, giving it unique structural properties that are beneficial in various chemical and pharmaceutical applications. Its chirality indicates that it exists in two non-superimposable mirror-image forms, which can exhibit different biological activities and properties.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the reagents used, such as alkyl halides or acyl chlorides.

Major Products Formed

  • From Oxidation: 2-(4-(tert-butyl)phenyl)propan-1-one.
  • From Reduction: 2-(4-(tert-butyl)phenyl)propan-1-amine.
  • From Substitution: Various substituted derivatives based on the reagents employed.

Research has indicated that 2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol may possess significant biological activity. Its structure allows for interaction with specific molecular targets, where the amino and hydroxyl groups can form hydrogen bonds with biological molecules. This interaction can modulate various biochemical pathways, influencing cellular activities. Studies have explored its potential as a ligand in biochemical assays and its pharmacological properties, suggesting possible applications in drug development.

The synthesis of 2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol typically involves the following steps:

  • Formation of Nitroalkene Intermediate:
    • Reaction of 4-tert-butylbenzaldehyde with nitromethane in the presence of a base.
  • Reduction:
    • The nitroalkene intermediate is then reduced using sodium borohydride to yield the desired amino alcohol.
  • Purification:
    • The product is purified through recrystallization or chromatography to achieve high purity levels.

On an industrial scale, continuous flow reactors may be utilized to enhance production efficiency and consistency.

This compound has diverse applications across multiple fields:

  • Chemistry: Serves as a chiral building block in synthesizing complex organic molecules.
  • Biology: Investigated for its potential as a biochemical ligand.
  • Medicine: Explored for use as a drug intermediate due to its pharmacological properties.
  • Industry: Utilized in producing specialty chemicals and materials.

The mechanism of action for 2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol involves its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups allows the compound to act as an agonist or antagonist, modulating target activity. For instance, it may influence neurotransmitter release and uptake pathways by binding to adrenergic receptors.

Several compounds share structural similarities with 2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanolC12H19NOSimilar chiral structure; used in medicinal chemistry .
(S)-3-Amino-2-phenylpropan-1-ol hydrochlorideC9H13ClN2ODifferent substitution pattern; utilized in pharmaceutical synthesis.
Ethyl (11bR)-4-Amino-2,6-bis(3,5-di-tert-butylphenyl)C54H63NContains multiple tert-butyl groups; used in advanced materials science .

Uniqueness

The uniqueness of 2-Amino-2-(4-(tert-butyl)phenyl)propan-1-ol lies in its specific combination of functional groups and steric hindrance provided by the tert-butyl group, which influences its binding affinity and selectivity towards biological targets. This structural feature differentiates it from similar compounds that may lack such steric effects or functional diversity.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

207.162314293 g/mol

Monoisotopic Mass

207.162314293 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

Explore Compound Types